3-Octylfuran
Description
Context and Significance within Furan (B31954) Chemistry
3-Octylfuran is an organic compound belonging to the furan family, a class of heterocyclic aromatic compounds. Furans are characterized by a five-membered ring containing four carbon atoms and one oxygen atom. ontosight.ai The defining feature of this compound is the presence of an eight-carbon alkyl chain (an octyl group) attached to the third carbon atom of the furan ring. This substitution significantly influences the molecule's physical and chemical properties, particularly its lipophilicity. smolecule.com
The study of furan and its derivatives, known as furan chemistry, is a significant field within organic chemistry. These compounds are of interest due to their diverse applications and presence in various natural and synthetic products. researchgate.netmxnsbluepaper.com Alkylfurans, such as this compound, are a specific subgroup that has garnered attention for their role as flavor and fragrance components, as well as their potential applications in materials science and as intermediates in chemical synthesis. evitachem.comresearchgate.net The position of the alkyl substituent on the furan ring, as in this compound, can impart unique reactivity and properties compared to other isomers like 2-octylfuran (B1220481). nih.govtandfonline.com
The significance of this compound and other 3-alkylfurans also extends to the field of polymer chemistry. Poly(3-alkylfuran)s, polymers derived from these monomers, have been investigated for their potential as conducting polymers, analogous to the well-studied polythiophenes. researchgate.netacs.org The electronic and material properties of these polymers are highly dependent on the nature and regioregularity of the alkyl side chains. researchgate.net
Historical Perspective of this compound Research
Research into furan and its simpler alkylated derivatives dates back many years, primarily due to their occurrence in thermally processed foods and their contribution to aroma and flavor profiles. researchgate.netacs.orgsepscience.com However, specific and in-depth research focusing on this compound is more recent and has been driven by advancements in synthetic methodologies and a growing interest in the functional properties of more complex furan derivatives.
A notable development in the study of 3-substituted furans was the synthesis of poly(this compound) (P3OF). In 2001, Curtis and colleagues reported the synthesis of both regiorandom and regioregular P3OF, adapting strategies from thiophene (B33073) polymerizations. researchgate.net This work was a significant milestone, as it demonstrated that head-to-tail regioregular poly(this compound) could exhibit conductivity comparable to its polythiophene counterparts. researchgate.net This finding challenged previous assumptions about the inherent instability of long-chain α-oligofurans and opened up new avenues for the development of furan-based electronic materials. researchgate.net
Subsequent research has continued to explore the synthesis and characterization of this compound and its polymers, investigating their structural, optical, and electronic properties. acs.orgacs.org The development of more efficient synthetic routes to 3-substituted furans has been crucial in advancing this research area. researchgate.net
Scope and Research Objectives for this compound Studies
The primary research objectives for studies involving this compound can be categorized as follows:
Synthesis and Characterization: A major focus is on developing efficient and high-yield synthetic methods for this compound and its precursors, such as 3-bromofuran (B129083) and 2,5-dibromo-3-octylfuran. researchgate.netacs.org Characterization involves a range of spectroscopic and analytical techniques to confirm the structure and purity of the synthesized compounds. acs.org
Polymerization and Material Properties: A significant area of research is the polymerization of this compound to produce poly(this compound)s with controlled regioregularity. researchgate.netacs.org Studies aim to understand the relationship between the polymer's structure (e.g., head-to-tail content), its morphology (e.g., crystallinity and π-stacking), and its resulting electronic and optical properties. researchgate.netacs.org The goal is to explore the potential of these materials in applications such as thin-film transistors and other electronic devices. acs.org
Comparative Studies: Research often involves comparing the properties of this compound and its derivatives to other related compounds. This includes comparisons with other alkylfurans (e.g., 2-octylfuran) to understand the influence of isomerism, and with analogous sulfur-containing compounds (thiophenes) to highlight the effect of the heteroatom on the material's properties. researchgate.netnih.gov
The following table provides a summary of key research findings related to this compound and its derivatives.
| Compound/Polymer | Key Research Finding | Reference |
| Poly(this compound) (P3OF) | Synthesized with varying regioregularities (P3OF-95, P3OF-75, P3OF-50), with the highly regioregular form (P3OF-95) showing high crystallinity and conductivity comparable to poly(3-octylthiophene). | researchgate.netacs.org |
| 2,5-dibromo-3-octylfuran | A key intermediate in the synthesis of poly(this compound). Its synthesis involves the bromination of this compound. | acs.orgacs.org |
| 3-Alkylfurans | Pneumotoxicity in mice was found to decrease with increasing alkyl chain length. 3-Methylfuran (B129892) and 3-ethylfuran (B12657199) were toxic, while 3-pentylfuran (B1363168) was not. | nih.gov |
| 2-Octylfuran | Investigated as a flavoring substance and found in some olive oils. tandfonline.comnih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
79265-14-8 |
|---|---|
Molecular Formula |
C12H20O |
Molecular Weight |
180.29 g/mol |
IUPAC Name |
3-octylfuran |
InChI |
InChI=1S/C12H20O/c1-2-3-4-5-6-7-8-12-9-10-13-11-12/h9-11H,2-8H2,1H3 |
InChI Key |
LMGDEHRCTAVQBA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=COC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Octylfuran and Its Derivatives
Direct Alkylation Approaches
The direct introduction of an alkyl group onto a furan (B31954) ring via C-H activation or Friedel-Crafts-type reactions represents the most straightforward synthetic route. However, the inherent reactivity of the furan ring presents significant challenges in regioselectivity. Furan is an electron-rich heterocycle, and electrophilic aromatic substitution reactions, including alkylation, preferentially occur at the more nucleophilic α-positions (C2 and C5). nih.govdntb.gov.uarsc.org
Traditional Friedel-Crafts alkylation often requires harsh Lewis acid catalysts and can lead to low yields and poor selectivity for furan substrates. nih.gov More modern approaches using transition-metal catalysis for direct C-H functionalization have emerged as powerful tools for arene alkylation. However, for electron-rich heterocycles like furan, these methods have been more successfully developed for the α-position. For instance, a palladium-catalyzed direct C-H alkylation of furans with alkyl iodides has been reported to be highly regioselective for the α-position. nih.govrsc.org Achieving direct alkylation selectively at the C3 position remains a significant synthetic hurdle, often resulting in mixtures of isomers and requiring complex purification procedures.
Functional Group Interconversion Strategies
To overcome the regioselectivity challenges of direct alkylation, multi-step strategies involving the conversion of a pre-installed functional group at the 3-position are commonly employed. These methods offer precise control over the position of alkylation.
Bromination-Substitution Routes
A robust and frequently utilized strategy for the synthesis of 3-substituted furans involves the preparation of a 3-halofuran intermediate, typically 3-bromofuran (B129083), followed by a substitution reaction to introduce the desired alkyl chain.
The synthesis of 3-bromofuran itself is not trivial, as direct bromination of furan yields 2-bromofuran. A successful, albeit multi-step, approach involves a Diels-Alder/retro-Diels-Alder sequence. organic-chemistry.orgru.nl In this method, furan first reacts with a suitable dienophile, such as maleic anhydride (B1165640), in a Diels-Alder reaction to protect the 2- and 5-positions. organic-chemistry.org The resulting bicyclic adduct is then brominated. The final step is a retro-Diels-Alder reaction, often induced by heat, which regenerates the furan ring, now substituted with bromine at the 3-position. rsc.orgufmg.br
Once 3-bromofuran is obtained, the octyl group can be introduced via a cross-coupling reaction. A notable example is the Kumada coupling, where 3-bromofuran is reacted with octylmagnesium bromide in the presence of a nickel catalyst to yield 3-octylfuran.
Transition Metal-Catalyzed Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. Several of these protocols are applicable to the synthesis of this compound, typically by coupling a 3-functionalized furan with an octyl-containing reagent.
The Suzuki-Miyaura coupling reaction, which couples an organoboron compound with an organohalide using a palladium catalyst and a base, is one of the most versatile C-C bond-forming methods. wikipedia.orgtcichemicals.com For the synthesis of this compound, this could involve the reaction of 3-bromofuran with octylboronic acid or one of its esters. Alternatively, 3-furylboronic acid could be coupled with an octyl halide (e.g., 1-bromooctane (B94149) or 1-iodooctane). libretexts.org The reaction is known for its mild conditions and high tolerance for a wide variety of functional groups. tcichemicals.comlibretexts.orgmdpi.com While specific examples detailing the synthesis of this compound via this method are not prevalent in foundational literature, the general applicability of the Suzuki-Miyaura reaction to heteroaryl systems makes it a highly viable synthetic route. mdpi.com
Table 1: Generalized Suzuki-Miyaura Coupling for 3-Alkylfurans
| Furan Substrate | Coupling Partner | Catalyst (Ex.) | Base (Ex.) | Solvent (Ex.) |
|---|---|---|---|---|
| 3-Bromofuran | n-Octylboronic acid | Pd(PPh₃)₄, PdCl₂(dppf) | Na₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, THF |
| 3-Furylboronic acid | 1-Iodooctane | Pd(OAc)₂, Buchwald Ligands | K₂CO₃, CsF | DMF, Acetonitrile |
This table presents generalized conditions based on established Suzuki-Miyaura protocols. wikipedia.orgtcichemicals.comlibretexts.org Specific conditions would require optimization.
The Stille coupling reaction involves the palladium-catalyzed reaction between an organotin compound (organostannane) and an organohalide. numberanalytics.comwikipedia.org This method is highly effective for creating C-C bonds and is compatible with a wide range of functional groups. numberanalytics.comorganic-chemistry.org The synthesis of this compound can be envisioned through two primary Stille pathways: the coupling of 3-bromofuran with an octylstannane reagent (e.g., tri-n-butyl(octyl)stannane) or the reaction of a 3-stannylated furan (e.g., 3-(tributylstannyl)furan) with an octyl halide. wikipedia.orgwiley-vch.de The main drawback of this methodology is the toxicity of the organotin reagents and byproducts. organic-chemistry.org
Table 2: Generalized Stille Coupling for 3-Alkylfurans
| Furan Substrate | Coupling Partner | Catalyst (Ex.) | Ligand (Ex.) | Solvent (Ex.) |
|---|---|---|---|---|
| 3-Bromofuran | n-Octyltri-n-butylstannane | Pd(PPh₃)₄, Pd₂(dba)₃ | PPh₃, P(t-Bu)₃ | THF, DMF, Toluene |
| 3-(Tributylstannyl)furan | 1-Iodooctane | PdCl₂(PPh₃)₂ | AsPh₃ | NMP |
This table presents generalized conditions based on established Stille coupling protocols. wikipedia.orgnumberanalytics.comwiley-vch.de Specific conditions would require optimization.
The Kumada coupling, the first transition metal-catalyzed cross-coupling reaction developed, utilizes a nickel or palladium catalyst to couple a Grignard reagent with an organohalide. organic-chemistry.org This method is particularly advantageous as it uses readily prepared Grignard reagents. organic-chemistry.org The most direct application for the synthesis of this compound is the reaction of 3-bromofuran with octylmagnesium bromide, catalyzed by a nickel-phosphine complex such as NiCl₂(dppp). researchgate.net This specific transformation has been successfully used in the synthesis of the monomer for poly(this compound). The reaction is efficient, though like all reactions involving Grignard reagents, it requires anhydrous conditions.
Table 3: Reported Kumada Coupling for the Synthesis of a 3-Alkylfuran Precursor
| Reactant 1 | Reactant 2 | Catalyst | Yield | Reference |
|---|---|---|---|---|
| 3-Bromofuran | Octylmagnesium bromide | Ni(dppp)Cl₂ | 18% | Current time information in Bangalore, IN. |
Note: This yield was reported as part of a multi-step synthesis of a polymer precursor and may not be optimized for the synthesis of the monomer alone.
Palladium-Catalyzed Three-Component Condensations
Palladium-catalyzed reactions offer a powerful tool for the convergent synthesis of highly substituted furans from simple precursors. Three-component condensation reactions, in particular, allow for the rapid assembly of complex molecules like this compound in a single step. While a direct three-component synthesis of this compound is not extensively documented, established methods for analogous structures provide a clear blueprint.
A plausible and efficient approach involves the palladium-catalyzed coupling of an enolizable ketone, a vinyl or aryl halide/triflate, and a third component that completes the furan ring. For instance, a general strategy could involve the reaction of a β-dicarbonyl compound, an alkenyl halide, and an appropriate coupling partner under palladium catalysis. acs.org The catalytic cycle typically begins with the coordination of the palladium catalyst to the alkenyl partner, followed by a series of oxidative addition, insertion, and reductive elimination steps to form the furan ring.
One reported method describes the synthesis of substituted furans from 1,3-dicarbonyl compounds and alkenyl bromides. acs.org Adapting this to a three-component system for this compound could involve reacting a suitable 1,3-dicarbonyl precursor, an octyl-containing vinyl species, and another carbon source under palladium catalysis. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and regioselectivity.
Table 1: Representative Conditions for Palladium-Catalyzed Furan Synthesis
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Notes | Reference |
|---|---|---|---|---|---|---|
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Dioxane | 80 - 100 | General coupling of 1,3-dicarbonyls and vinyl halides. | acs.org |
| PdCl₂(CH₃CN)₂ | None | K₂CO₃ | Dioxane | 80 | Effective for one-pot synthesis with high yields. | acs.org |
| Pd(acac)₂ | XPhos | CsF | THF | Room Temp | Used for coupling with vinyl triflates and boronic acids. | acs.org |
| Pd(PPh₃)₄ | - | - | THF | Room Temp | Used in coupling of organozinc reagents with bromofurans. | researchgate.net |
Cycloaddition-Based Synthetic Pathways
Cycloaddition reactions provide a robust and stereocontrolled route to cyclic systems, and their application in furan synthesis is well-established. The Diels-Alder reaction, in particular, serves as a cornerstone for building the foundational cyclohexene (B86901) ring, which can then be transformed into the desired aromatic furan.
Diels-Alder and Retro-Diels-Alder Sequence
Synthesizing 3-substituted furans like this compound can be challenging due to regioselectivity issues. A powerful and effective strategy to overcome this is the Diels-Alder/retro-Diels-Alder sequence. wikipedia.orgwikipedia.org This multi-step approach uses the furan ring itself as a temporary diene to control the introduction of substituents. researchgate.netmasterorganicchemistry.com
The synthesis of this compound via this method begins with a [4+2] cycloaddition between furan (acting as the diene) and a suitable dienophile, such as maleic anhydride, to form a stable 7-oxabicyclo[2.2.1]heptene adduct. researchgate.net This adduct serves as a protected form of the furan ring, allowing for subsequent chemical modifications. The adduct can be brominated, and then subjected to a retro-Diels-Alder reaction, often induced by heat, which regenerates the aromatic furan ring, now substituted at the 3-position with bromine, and releases the dienophile. researchgate.netwikipedia.org The resulting 3-bromofuran is a key intermediate that can be functionalized via cross-coupling reactions. Coupling of 3-bromofuran with an octyl Grignard reagent (octylmagnesium bromide) in the presence of a nickel catalyst, such as Ni(dppp)Cl₂, yields the final product, this compound. researchgate.net
Table 2: Key Steps in Diels-Alder/Retro-Diels-Alder Synthesis of this compound
| Step | Reaction | Reagents/Conditions | Intermediate/Product | Reference |
|---|---|---|---|---|
| 1 | Diels-Alder Cycloaddition | Furan, Maleic Anhydride | 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride | researchgate.net |
| 2 | Bromination/Dehydrobromination | Bromine, Quinoline (heat) | 3-Bromofuran | researchgate.net |
| 3 | Cross-Coupling | Octylmagnesium bromide, Ni(dppp)Cl₂ | This compound | researchgate.net |
Olefin Cross-Metathesis Protocols
Olefin cross-metathesis (CM) has emerged as a versatile and powerful reaction for the formation of carbon-carbon double bonds, enabling the convergent synthesis of complex molecules from simpler olefinic precursors. mdpi.comrsc.org This reaction, often catalyzed by ruthenium-based complexes like Grubbs' or Hoveyda-Grubbs catalysts, can be applied to the synthesis of substituted heteroaromatics, including this compound. akshatrathi.com
A viable CM strategy for this compound would involve the reaction of a furan derivative bearing a vinyl or allyl group at the 3-position with a suitable olefin partner, such as 1-decene (B1663960). The metathesis reaction would exchange the alkylidene fragments, leading to the formation of the desired this compound and a volatile byproduct (e.g., ethylene), which drives the reaction to completion. For example, the cross-metathesis between 3-vinylfuran (B3031764) and 1-decene would yield 3-dec-1-enyl-furan, which could then be hydrogenated to give 3-decylfuran, a close analog of this compound. A more direct route would use 3-vinylfuran and 1-nonene. The choice of catalyst is critical to ensure high conversion and selectivity, minimizing homodimerization of the starting olefins. d-nb.info
Table 3: Common Catalysts for Olefin Cross-Metathesis
| Catalyst Name | Generation | Key Features | Typical Applications | Reference |
|---|---|---|---|---|
| Grubbs' Catalyst | First | (PCy₃)₂Cl₂Ru=CHPh | General purpose, tolerant of many functional groups. | d-nb.info |
| Grubbs' Catalyst | Second | (IMesH₂)(PCy₃)Cl₂Ru=CHPh | Higher activity, broader substrate scope. | researchgate.net |
| Hoveyda-Grubbs' Catalyst | Second | (IMesH₂)(Cl)₂Ru=CH(o-OiPrPh) | High stability, good for electron-deficient olefins. | researchgate.net |
| Zhan Catalyst-1B | - | Ruthenium-based | Effective for challenging CM reactions, including 1,5-dicarbonyl synthesis. | akshatrathi.com |
Ring-Forming Reactions
The direct construction of the furan ring from acyclic precursors is a fundamental approach to synthesizing furan derivatives. These methods often involve the cyclization of a linear molecule containing the necessary carbon and oxygen atoms, triggered by acidic, basic, or metal catalysts.
Cyclization of γ-Oxonitriles and Related Precursors
The cyclization of functionalized acyclic precursors is a direct method for constructing the furan ring. γ-Oxonitriles, which are compounds containing both a ketone and a nitrile group separated by two carbon atoms, are versatile intermediates for this purpose. researchgate.net The synthesis of this compound can be envisioned through the cyclization of a suitably substituted γ-oxonitrile.
The required precursor, a 4-oxo-dodecanenitrile derivative, could be synthesized through various standard organic transformations. Once obtained, the cyclization to form the furan ring can be induced. While the direct cyclization of simple γ-oxonitriles to furans is less common, related 1,4-dicarbonyl compounds are classic precursors in the Paal-Knorr furan synthesis. researchgate.net In this reaction, a 1,4-diketone is heated with an acid catalyst (like sulfuric acid or p-toluenesulfonic acid) to undergo dehydration and form the furan ring. A γ-oxonitrile can be considered a surrogate for a 1,4-dicarbonyl system, where the nitrile group can be hydrolyzed to a carboxylic acid or amide, followed by cyclization. Alternatively, base-catalyzed intramolecular cyclization of γ-oxonitriles can lead to substituted aminodihydrofurans, which can then be aromatized. researchgate.net
Table 4: General Conditions for Paal-Knorr Type Furan Synthesis
| Precursor Type | Catalyst/Reagent | Conditions | Product Type | Reference |
|---|---|---|---|---|
| 1,4-Diketone | H₂SO₄, P₂O₅, or TsOH | Heat | Substituted Furan | researchgate.net |
| γ-Oxonitrile | t-BuOK | Base-catalyzed cyclization | Alkenenitrile/Aminodihydrofuran | researchgate.net |
| γ-Alkenyl Ketone | I₂ | Solvent-free, room temp | Substituted Dihydrofuran/Furan | chemrxiv.org |
| Propargylic Acetates/Enoxysilanes | FeCl₃, then TsOH | Mild conditions | Tri- or Tetrasubstituted Furan | organic-chemistry.org |
Anhydride Formation for Dihydrofuran Analogs
Dihydrofuran analogs, specifically those with a dione (B5365651) functionality (succinic anhydride derivatives), are readily accessible and serve as important synthetic intermediates. The synthesis of dihydro-3-octylfuran-2,5-dione, an analog of this compound, can be achieved through the reaction of maleic anhydride with an appropriate alkene.
A common method involves the ene reaction of maleic anhydride with a terminal alkene, such as 1-decene. Under thermal conditions (typically 120–150°C), the alkene reacts with maleic anhydride to form an alkenylsuccinic anhydride. ontosight.ai In this case, 1-decene would yield (dec-2-en-1-yl)succinic anhydride. Subsequent reduction of the double bond in the side chain would produce the saturated octylsuccinic anhydride, which is equivalent to dihydro-3-octylfuran-2,5-dione. Alternatively, direct reaction with an octyl-substituted precursor can be employed. These reactions may be accelerated with acid catalysts like p-toluenesulfonic acid (PTSA). These dihydrofuran diones are valuable as they can be chemically modified to introduce further functionality or to be converted to other furan derivatives.
Chemical Reactivity and Transformation Studies of 3 Octylfuran
Electrophilic Aromatic Substitution Reactions
The furan (B31954) ring is inherently electron-rich, making it highly susceptible to electrophilic aromatic substitution (EAS). nih.gov This reactivity is significantly greater than that of benzene. msu.edu The reaction proceeds via the attack of an electrophile on the π-electron system of the furan, forming a resonance-stabilized cationic intermediate, often called a sigma complex, before loss of a proton restores aromaticity. msu.educhemistrytalk.org
In substituted furans, the position of attack is directed by the electronic nature of the substituent. The octyl group at the C-3 position is an electron-donating group (EDG) through an inductive effect, further activating the furan ring towards electrophilic attack. frontiersin.org For 3-substituted furans, electrophilic substitution preferentially occurs at the vacant α-positions (C-2 and C-5), as attack at these sites allows for more effective delocalization and stabilization of the positive charge in the intermediate. msu.edustackexchange.com Attack at C-2 is generally favored over C-5 due to the directing influence of the C-3 alkyl group.
Common electrophilic substitution reactions applicable to 3-alkylfurans include:
Halogenation: Furan and its alkyl derivatives react vigorously with halogens like chlorine and bromine, often leading to polyhalogenation and polymerization. msu.edu Controlled conditions are necessary to achieve mono-substitution.
Friedel-Crafts Reactions: Friedel-Crafts acylation can introduce an acyl group onto the furan ring, typically at the C-2 or C-5 position. These reactions usually require a Lewis acid catalyst. acs.org However, traditional Friedel-Crafts alkylation can be problematic due to the high reactivity of the furan ring, leading to low yields and polymerization. nih.gov More modern methods, such as palladium-catalyzed direct C-H alkylation, offer a more regioselective and functional-group-tolerant approach to synthesizing α-alkylfurans. nih.gov
| Reaction Type | Reagent/Catalyst | Position of Substitution | Product Type |
| Halogenation | Br₂, Dioxane | C2 / C5 | Bromo-3-octylfuran |
| Friedel-Crafts Acylation | Acetic Anhydride (B1165640), SnCl₄ | C2 / C5 | Acetyl-3-octylfuran |
| Direct C-H Alkylation | Alkyl Iodide, Pd Catalyst | C2 / C5 | 2,3-Dialkylfuran |
Table 1: Representative Electrophilic Aromatic Substitution Reactions on 3-Alkylfurans.
Nucleophilic Reactions and Substitutions on Ring Systems
The electron-rich nature of the furan ring makes it generally resistant to nucleophilic attack. Nucleophilic aromatic substitution (SNAr) is uncommon and requires the presence of strong electron-withdrawing groups (EWGs) on the ring to decrease the electron density and stabilize the negatively charged Meisenheimer intermediate. imperial.ac.ukrutgers.edu For an activated system, nucleophilic attack would occur at positions ortho or para to the EWG. rutgers.edu
In the case of 3-octylfuran, which contains an electron-donating alkyl group, the ring is deactivated towards nucleophiles. Therefore, direct nucleophilic substitution on the this compound ring itself is not a feasible pathway under standard conditions.
However, nucleophilic attack can be achieved through indirect methods:
Oxidation to a Furanone: The furan ring can be oxidized to a furanone (a butenolide structure). acs.org The introduction of a carbonyl group into the ring system renders the β-carbon of the α,β-unsaturated system electrophilic and susceptible to conjugate nucleophilic addition (Michael Reaction). rutgers.edunih.gov
Metalation: Treatment of furans with strong bases, such as organolithium reagents (e.g., n-butyllithium), can lead to deprotonation, typically at the most acidic α-position, to form a furyllithium species. This organometallic intermediate then readily reacts with various electrophiles, which constitutes a nucleophilic attack by the furan anion on the electrophile, rather than a nucleophilic attack on the furan ring itself. nih.gov
Oxidation and Reduction Pathways of the Furan Moiety
Oxidation: The furan ring is sensitive to oxidizing agents. Depending on the reagents and reaction conditions, oxidation can lead to ring-opening or the formation of other heterocyclic structures. A particularly useful transformation is the regioselective oxidation of 3-alkylfurans with singlet oxygen (¹O₂). acs.org This reaction, typically carried out at low temperatures in the presence of a sensitizer (B1316253) (like Rose Bengal), proceeds through a [4+2] cycloaddition of ¹O₂ across the C-2 and C-5 positions to form an unstable endoperoxide. This intermediate then rearranges to yield a 3-alkyl-4-hydroxybutenolide. acs.orgresearchgate.net This method provides a controlled route to highly functionalized products from simple alkylfurans. researchgate.net
| Substrate | Oxidizing Agent | Product | Reference |
| 3-Alkylfuran | ¹O₂ (sensitizer), hindered base | 3-Alkyl-4-hydroxybutenolide | acs.orgresearchgate.net |
| Furan | KMnO₄ or CrO₃ | Ring-opened products (e.g., dicarbonyls) | scilit.com |
Table 2: Oxidation Pathways for the Furan Ring.
Reduction: The furan ring can be partially or fully reduced. Catalytic hydrogenation is a common method. The use of catalysts like palladium on carbon (Pd/C) or Raney nickel can reduce the furan ring to a fully saturated tetrahydrofuran. google.com Achieving selective reduction to the dihydro-stage can be more challenging. However, certain reagents and conditions allow for the formation of 2,5-dihydrofuran (B41785) analogs. mdpi.com For instance, reduction of furan derivatives with agents like 2-phenylbenzimidazoline has been shown to selectively reduce conjugated double bonds while leaving the furan ring intact, highlighting the tunability of reduction methods. mdpi.com Another approach involves catalytic reduction with copper chromite, which can reduce an adjacent ketone without hydrogenating the furan ring. acs.org
Cycloaddition Reactions of this compound and its Analogs
The conjugated diene system within the furan ring allows it to participate readily in cycloaddition reactions, which are powerful tools for constructing more complex cyclic systems.
[4+2] Diels-Alder Cycloadditions
Furan is a classic diene in the Diels-Alder reaction, a [4π+2π] cycloaddition that forms a six-membered ring. nih.govacs.org The reaction of furan with dienophiles like maleic anhydride or N-substituted maleimides yields 7-oxabicyclo[2.2.1]heptene derivatives. nih.govnih.gov These reactions are often reversible, and the stereochemical outcome (endo vs. exo) is subject to kinetic and thermodynamic control. nih.gov The presence of an electron-donating 3-alkyl group, like octyl, activates the furan diene, increasing the reaction rate compared to unsubstituted furan. nih.gov The reaction of 3-substituted furans with unsymmetrical dienophiles can lead to mixtures of regioisomers.
| Diene | Dienophile | Product Type | Key Features |
| 3-Alkoxyfuran | N-substituted maleimide | endo-7-Oxabicyclo[2.2.1]heptene | Irreversible, high endo-selectivity nih.gov |
| 3-Borylfuran | N-Phenylmaleimide | 7-Oxabicyclo[2.2.1]heptene | Variable endo/exo selectivity acs.org |
| 3-Vinylfuran (B3031764) | DMAD | Intra- and Extraannular Adducts | Reaction can occur on furan or vinyl-furan diene system acs.org |
Table 3: Examples of [4+2] Cycloadditions with Substituted Furans.
[4+3] Cycloadditions
The [4+3] cycloaddition is a powerful method for synthesizing seven-membered rings. mdpi.com In this reaction, the furan acts as the 4π-electron component, reacting with a 3-atom, 2π-electron component, which is typically an oxyallyl cation. mdpi.comresearchgate.net These cations can be generated in situ from precursors like α,α'-dihalo ketones. mdpi.com
The regioselectivity of the cycloaddition is a key consideration when using unsymmetrically substituted furans. Studies with 3-methylfuran (B129892) have shown that cycloaddition with oxazolidinone-stabilized oxyallyls selectively yields the anti-cycloadduct, where the substituent on the newly formed seven-membered ring is oriented away from the furan's methyl group. nih.gov This selectivity is influenced by steric and electronic factors in the transition state. It is expected that this compound would follow a similar regiochemical pathway.
| Furan Component | Oxyallyl Precursor | Selectivity | Product |
| 3-Methylfuran | Oxazolidinone-allenamide | High anti-selectivity | anti-8-Oxabicyclo[3.2.1]octenone derivative nih.gov |
| 3-Bromofuran (B129083) | Chiral α-haloketone | High anti-selectivity | anti-8-Oxabicyclo[3.2.1]octenone derivative frontiersin.orgnih.gov |
| Furan | 2,4-Dibromo-3-pentanone | - | 2,4-Dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one researchgate.net |
Table 4: Regioselectivity in [4+3] Cycloadditions with Substituted Furans.
Photochemical [2+2] Cycloadditions
Photochemical [2+2] cycloadditions are valuable for constructing four-membered rings. acs.orgbeilstein-journals.org The reaction involves the excitation of one reactant (the photosensitizer or one of the π-systems) with UV light, followed by its addition to a ground-state π-system. researchgate.net The furan ring contains two double bonds that can participate in such reactions.
A well-known example is the Paternò-Büchi reaction, where a carbonyl compound in its excited state reacts with an alkene (in this case, a furan double bond) to form an oxetane (B1205548). researchgate.net Furan can react with excited-state aldehydes or ketones to yield bicyclic oxetane adducts. researchgate.net Additionally, the furan double bond can react with an excited alkene. Intramolecular [2+2] cycloadditions have been observed where a furan ring is tethered to another non-conjugated double bond, leading to complex polycyclic structures upon irradiation. nsc.ruirb.hr The regioselectivity and stereoselectivity of these reactions depend on the nature of the excited state (singlet or triplet) and the stability of the diradical or exciplex intermediates. researchgate.net
| Reactant 1 | Reactant 2 | Conditions | Product Type |
| Benzaldehyde (excited) | Furan (ground state) | UV irradiation | Oxetane (Paternò-Büchi adduct) researchgate.net |
| 2(5H)-Furanone | Acetylene | UV irradiation | Cyclobutene-fused lactone acs.org |
| Diterpene with furan and C=C | - | UV irradiation (intramolecular) | Pentacyclic cage compound nsc.ru |
Table 5: Examples of Photochemical [2+2] Cycloadditions Involving Furan Moieties.
Ring-Opening and Ring-Transformation Reactions
The furan ring, a five-membered aromatic heterocycle, exhibits a unique reactivity profile, participating in reactions characteristic of both aromatic compounds and conjugated dienes. While specific studies focusing exclusively on the ring-opening and transformation of this compound are not extensively detailed in the reviewed literature, the reactivity of the furan core is well-established and can be extrapolated to its alkyl-substituted derivatives.
Furan and its derivatives can undergo ring-opening reactions, particularly under oxidative conditions. Exposure to light and oxygen can lead to reactions with singlet oxygen, forming unstable endoperoxides that can decompose through ring-opening pathways. researchgate.netresearchgate.net Acidic conditions are also known to cause rapid degradation of the furan ring. researchgate.net The oxidation of the furan ring can generate electrophilic intermediates, which, depending on the substituents, may be an epoxide or a cis-enedione. nih.gov For some alkyl-substituted furans, oxidation can result in ring opening to form reactive keto-aldehydes. semanticscholar.org For instance, the oxidation of furan itself by P450 enzymes is proposed to primarily form butenedial (BDA) via a ring-opened mechanism rather than a stable epoxide intermediate. nih.gov
The dienic character of the furan ring allows it to participate in cycloaddition reactions, such as the Diels-Alder reaction. researchgate.netsci-hub.st For example, furan reacts with maleic anhydride to form an adduct, a reaction that can be reversible and is a key step in the synthesis of some furan derivatives like 3-bromofuran. researchgate.netacs.org This reactivity highlights a pathway for ring transformation, where the furan ring acts as a four-carbon component in the construction of new cyclic systems.
Furthermore, transition metal-catalyzed reactions can facilitate the transformation of the furan ring. Various methods exist for the synthesis of polysubstituted furans through oxidative annulation and cycloisomerization reactions, which inherently involve the transformation of precursor molecules into the furan ring system. rsc.orgrsc.orgorganic-chemistry.org While these are ring-forming rather than ring-opening reactions, they underscore the chemical versatility of the furan scaffold and its accessibility through various transformation strategies. For instance, a method involving oxidative dearomatization of furan derivatives followed by cyclization of the resulting trione (B1666649) intermediate demonstrates a complex transformation pathway leading to new furan-containing structures. nih.gov
Polymerization and Oligomerization of this compound
The polymerization of this compound (3OF) has been a subject of significant research, aiming to create conjugated polymers with desirable electronic and physical properties, analogous to the well-studied poly(3-alkylthiophene)s (P3ATs).
The synthesis of poly(this compound) (P3OF) has been successfully achieved using methods adapted from thiophene (B33073) chemistry. researchgate.netresearchgate.net A prominent method involves the preparation of 2,5-dibromo-3-octylfuran, which serves as the monomer for subsequent polymerization. acs.orgrsc.org This monomer is typically prepared by brominating this compound with N-bromosuccinimide (NBS). rsc.orgresearchgate.net The polymerization is then carried out via a catalyst-transfer polycondensation reaction. researchgate.net
A critical aspect of P3OF synthesis is controlling the regioregularity, which refers to the specific orientation of the monomer units within the polymer chain. The coupling of monomer units can occur in a head-to-tail (HT) or head-to-head (HH) fashion. High HT regioregularity leads to a more planar polymer backbone, enhanced π-π stacking, and improved electronic properties.
The choice of catalyst is crucial for controlling this aspect. It has been demonstrated that using a nickel (Ni) catalyst, such as Ni(dppe)Cl₂, promotes the formation of highly regioregular, head-to-tail coupled P3OF. researchgate.netacs.orgacs.org In contrast, using a palladium (Pd) catalyst, like Pd(PPh₃)₄, results in a regiorandom polymer with a roughly equal mix of HT and HH couplings. researchgate.netacs.orgacs.org This catalyst-dependent control is analogous to the Rieke method for preparing poly(3-alkylthiophene)s. acs.orgacs.org The mechanism involves activating 2,5-dibromo-3-octylfuran with Rieke Zinc to form an organozinc intermediate, which then undergoes cross-coupling polymerization. researchgate.netresearchgate.netacs.org
Researchers have synthesized P3OF with varying degrees of regioregularity, such as 95% HT (P3OF-95), 75% HT (P3OF-75), and 50% HT (P3OF-50). researchgate.netacs.orgnih.gov The degree of regioregularity significantly impacts the polymer's properties. P3OF-95 is a highly crystalline material with a structure similar to highly regioregular poly(3-octylthiophene) (P3OT), exhibiting a lamellar spacing of 22.1 Å and a π-stacking distance of 3.81 Å. researchgate.netacs.orgnih.gov In contrast, the less regular polymers (P3OF-75 and P3OF-50) show reduced crystallinity. researchgate.netacs.org This difference in structure is reflected in their optical and electrical properties.
Table 1: Comparison of Poly(this compound) Properties based on Regioregularity
| Property | P3OF-95 (95% HT) | P3OF-75 (75% HT) | P3OF-50 (50% HT) |
|---|---|---|---|
| Catalyst | Ni(dppe)₂Cl₂ acs.org | Ni(cod)₂ acs.org | Pd(PPh₃)₄ acs.org |
| Crystallinity | Highly Crystalline researchgate.netacs.org | Partially Crystalline acs.org | Amorphous/Regiorandom acs.orgacs.org |
| π-stacking distance | 3.81 Å researchgate.netacs.org | N/A | N/A |
| Conductivity (Iodine-doped) | 10⁻² S/cm acs.orgnih.gov | 10⁻⁷ S/cm acs.orgnih.gov | N/A |
| Oxidation Potential (vs Fc/Fc⁺) | 0.32 V (reversible) acs.orgnih.gov | N/A | N/A |
| Thermal Stability (in N₂) | Stable to 380 °C acs.orgnih.gov | N/A | Stable to 275 °C acs.orgnih.gov |
Electrochemical polymerization is another powerful technique for synthesizing conducting polymer films directly onto an electrode surface. mdpi.com While the direct electropolymerization of the furan monomer is challenging due to the high oxidation potential required, which can lead to ring opening and degradation, using oligofurans as starting materials circumvents this issue. rsc.orgnih.gov Longer oligomers have lower oxidation potentials, facilitating polymerization under milder conditions and yielding higher quality polymer films. rsc.orgresearchgate.netnih.gov
Studies have shown that stable and conducting polyfuran films can be prepared by the electropolymerization of various oligofurans, some of which incorporate the this compound moiety for solubility. rsc.orgresearchgate.net For example, oligomers such as 5'-(this compound-2-yl)-2,2'-bifuran (PFu₃-C₈) and 5''-(this compound-2-yl)-2,2':5',2''-terfuran (PFu₅-C₈) have been synthesized and subsequently electropolymerized. rsc.org The introduction of the octyl group and the extension of the oligomer chain both contribute to lowering the oxidation potential. rsc.org The resulting polyfuran films exhibit good conductivity (on the order of 1 S cm⁻¹), high stability, and smooth morphologies. rsc.orgresearchgate.netnih.gov
Table 2: Onset Oxidation Potentials of Furan Oligomers for Electropolymerization
| Oligomer | Structure | Onset Oxidation Potential (Eₒₓ vs. Ag/AgCl-wire) |
|---|---|---|
| Terfuran (PFu₃) | Furan-Furan-Furan | 0.62 V rsc.org |
| PFu₃-C₈ | Octyl-Furan-Furan-Furan | 0.51 V rsc.org |
| PFu₅-C₈ | Octyl-Furan-Furan-Furan-Furan-Furan | 0.43 V rsc.org |
Data sourced from a study using 0.1 mM oligomer in 0.1 M TBACF₃SO₃/ACN solution. rsc.org
Copolymerization, the process of polymerizing two or more different monomers, is a versatile strategy to tailor the properties of the resulting polymer. uomosul.edu.iq By incorporating different monomer units into a single polymer chain, properties such as solubility, stability, and electronic characteristics can be finely tuned. kpi.ua
In the context of conducting polymers, this compound can be copolymerized with other monomers to create materials that blend the properties of both constituents. For instance, the copolymerization of 3-octylthiophene (B1296729) and 3-methylthiophene (B123197) has been shown to produce a soluble and fusible polymer with significantly improved stability compared to the homopolymer of 3-octylthiophene. kpi.ua While specific examples detailing the copolymerization of this compound with other monomers are not as prevalent in the provided search results, the principles are directly applicable. An electropolymerized thiophene-furan copolymer has been reported, demonstrating the feasibility of combining these two important heterocycles in a single polymer backbone. researchgate.net
The mechanism of polymerization for this compound depends on the synthetic method employed.
For the chemical polymerization via catalyst-transfer polycondensation (e.g., the Rieke method or Grignard Metathesis), the process is generally understood to be a chain-growth mechanism. rsc.org The reaction is initiated by a catalyst, typically a Ni(II) complex. The catalyst undergoes oxidative addition to a C-Br bond of the monomer, followed by a transmetalation step with the organozinc or Grignard reagent of another monomer. Reductive elimination then occurs, forming a C-C bond between the two monomer units and regenerating the active catalyst, which remains associated with the growing polymer chain end. The choice of Ni versus Pd catalyst influences the regiochemical outcome due to differences in the steric and electronic properties of the intermediate complexes formed during the catalytic cycle. researchgate.net
In oxidative coupling polymerization using oxidants like ferric chloride (FeCl₃), the mechanism involves the generation of radical cations from the furan monomer units. researchgate.net These radical cations then couple to form dimers, trimers, and eventually the polymer chain. However, strong oxidants can sometimes induce cleavage of the furan ring, leading to defects and aliphatic sequences within the polymer structure, which can compromise conjugation. researchgate.net
For electrochemical polymerization, the mechanism begins with the oxidation of the oligofuran monomer at the electrode surface to form a radical cation. mdpi.com These radical cations then couple, and subsequent deprotonation leads to the formation of a new C-C bond, extending the conjugated system. This process repeats, growing the polymer film on the electrode surface. mdpi.com The use of oligomers with lower oxidation potentials is key to minimizing overoxidation, a side reaction where the already-formed polymer is further oxidized, leading to the breaking of the conjugated backbone and loss of desired electronic properties. rsc.org
Advanced Characterization Techniques in 3 Octylfuran Research
Spectroscopic Analysis of 3-Octylfuran and Poly(this compound)
Spectroscopic techniques are indispensable for probing the molecular and electronic structure of this compound and its corresponding polymer.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Regioregularity Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound and, critically, for determining the regioregularity of poly(this compound) (P3OF). The arrangement of the this compound monomer units within the polymer chain, known as regioregularity, significantly influences the material's properties.
In the ¹H NMR spectra of P3OF, the degree of head-to-tail (HT) linkages can be quantified. acs.org For instance, poly(this compound) has been synthesized with varying regioregularities, such as P3OF-95, P3OF-75, and P3OF-50, where the numerical value indicates the percentage of HT content. researchgate.netnih.gov The chemical shifts observed in both ¹H and ¹³C NMR spectra provide detailed information about the connectivity of the furan (B31954) rings and the conformation of the octyl side chains. cmu.edu For example, ¹H NMR has been used to confirm the structure of diheptyl-substituted sexifuran and octifuran. rsc.org
Ultraviolet-Visible (UV-Vis) and Near-Infrared (NIR) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-visible (UV-Vis) and Near-Infrared (NIR) spectroscopy are powerful tools for investigating the electronic properties of this compound and P3OF. mdpi.comspectroscopyonline.com The absorption of light in these regions corresponds to the excitation of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). up.ac.za
The UV-Vis spectrum of the this compound monomer exhibits an absorption maximum at 244 nm. acs.org In contrast, the absorption spectra of P3OF are highly dependent on the polymer's regioregularity. Highly regioregular P3OF, with a high percentage of HT couplings, displays a red-shifted absorption maximum, indicating a more extended π-conjugation along the polymer backbone. researchgate.net For instance, a regioregular polyfuran solution can have an absorption maximum at 537 nm, while a regioirregular counterpart shows a broader absorption at a much shorter wavelength, around 372 nm. researchgate.net
Solid films of highly crystalline, regioregular P3OF-95 exhibit Davydov and exciton (B1674681) band splitting in their UV-Vis spectra, a phenomenon attributed to strong intermolecular π-π interactions in its stacked morphology. researchgate.netnih.gov This splitting is estimated to be around 0.15 eV. researchgate.netnih.gov Upon doping, for instance with iodine vapor, new absorption bands appear in the UV-Vis-NIR region. researchgate.netnih.gov These are interpreted as transitions involving molecular-like orbitals (LUMO, HOMO, HOMO-1) and transitions across a Peierls distortion-induced gap in the intermolecular conduction band. researchgate.netnih.gov The estimated conduction band gap is 0.34 eV for P3OF-95 and 0.9 eV for P3OF-75. researchgate.netnih.gov
| Sample | Regioregularity (% HT) | Absorption Maximum (λmax) in CHCl3 Solution | Key Spectral Features in Solid Film |
| This compound Monomer | N/A | 244 nm acs.org | N/A |
| Regioregular P3OF (P3OF-95) | 95% researchgate.netnih.gov | Aggregated, structured absorption researchgate.net | Davydov and exciton band splitting researchgate.netnih.gov |
| Regioirregular P3OF | Lower % HT | Broad absorption, λmax ~372 nm researchgate.net | No significant splitting observed researchgate.netnih.gov |
Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Modes
Fourier Transform Infrared (FTIR) spectroscopy probes the vibrational modes of molecules, providing a fingerprint of the functional groups present. libretexts.orgedinst.com In the context of this compound and P3OF, FTIR is used to confirm their chemical structure by identifying characteristic bond vibrations.
The FTIR spectra of furan-based compounds typically show out-of-plane bending of C-H bonds on the furanic rings in the 750-800 cm⁻¹ range. researchgate.net For poly(3-alkylthiophenes), which are structurally similar to P3OF, peaks around 600-800 cm⁻¹ are indicative of C-H out-of-plane bending vibrations of the thiophene (B33073) ring. researchgate.net The IR spectra of electrochemically synthesized polyfuran films show characteristic bands, and the spectrum of poly(this compound) would additionally feature aliphatic C–H stretching modes from the octyl substituents at around 2900 cm⁻¹. rsc.org The analysis of these vibrational modes helps to confirm the successful polymerization and the integrity of the furan rings within the polymer chain.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Associated Functional Group/Motion |
| C-H Stretch (aliphatic) | ~2900 rsc.org | Octyl side chain |
| C-H Bending (out-of-plane) | 750-800 researchgate.net | Furan ring |
| Ring Vibrations | Varies | Furan ring skeletal modes |
Fluorescence Spectroscopy for Photophysical Properties
Fluorescence spectroscopy is employed to study the emissive properties of this compound and P3OF, providing insights into their photophysical behavior upon excitation. The fluorescence of furan-containing polymers is a notable characteristic. researchgate.net
The fluorescence spectra of Maillard reaction products containing furan compounds, for instance, are typically observed in the 400–600 nm wavelength range upon excitation around 347 nm. mdpi.com For π-conjugated oligofurans, such as diheptyl-substituted sexifuran and octifuran, fluorescence spectroscopy is essential for characterizing their electronic properties. rsc.org The emission spectra can reveal information about the excited state dynamics and the extent of conjugation, which are crucial for applications in optoelectronic devices like organic light-emitting diodes (OLEDs).
Chromatographic and Mass Spectrometric Techniques for Purity and Volatile Analysis
Chromatographic and mass spectrometric methods are vital for assessing the purity of synthesized this compound and for analyzing any volatile compounds present.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique used to separate and identify volatile and semi-volatile compounds. mdpi.com In the context of this compound, GC-MS is used to confirm the purity of the monomer and to analyze its volatile profile. For example, the synthesis of this compound can be monitored by GC-MS, which would show a single peak corresponding to the molecular ion (M+) at m/z 180. acs.org
This technique is also widely applied in food science to identify furan derivatives, which contribute to the aroma profile. mdpi.comnih.gov Studies have shown that 3-phenylfuran (B80758) and 2-octylfuran (B1220481) can be responsible for caramel-like flavors. researchgate.netnih.gov While not directly studying the monomer in isolation, this demonstrates the capability of GC-MS to detect and identify substituted furans like this compound in complex matrices. The separation is typically achieved on a capillary column, and the mass spectrometer provides fragmentation patterns that allow for definitive identification of the compounds. chromatographyonline.com
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for Metabolomic Applications
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) is a powerful analytical technique renowned for its high sensitivity, resolution, and speed in analyzing complex mixtures. nih.govlcms.cz In the context of this compound, while direct metabolomic studies are not extensively documented, UPLC-MS stands as the principal tool for hypothetical investigations into its biological interactions and degradation pathways. Metabolomics itself is the comprehensive study of metabolites, which are low-molecular-weight organic compounds under 1000 Daltons, within a biological system. nih.gov
The UPLC component separates compounds from a complex mixture with greater efficiency than traditional HPLC, using columns packed with smaller sub-2 µm particles. This separation is coupled to a mass spectrometer, which ionizes the eluted molecules and separates them based on their mass-to-charge ratio, allowing for precise identification and quantification. nih.govuab.edu
In a potential metabolomics study of this compound or its polymers, UPLC-MS could be employed to track the biotransformation of the compound in a cellular or microbial environment. This involves exposing the system to the compound and analyzing samples over time to identify any resulting metabolites. Such an approach would reveal potential biodegradation pathways, information crucial for assessing the environmental impact and biocompatibility of furan-based materials. The typical workflow involves sample collection, metabolite extraction, UPLC-MS analysis, and subsequent data processing to identify significant metabolic changes. nih.govlcms.cz
Table 1: Generalized Workflow for a UPLC-MS-Based Metabolomics Study
| Step | Description | Key Considerations |
| 1. Experimental Design | Defining the biological question, selecting the model system (e.g., bacteria, cell culture), and determining exposure conditions for this compound. | Inclusion of control groups, time-course sampling, and sufficient biological replicates are critical for statistical power. mdpi.com |
| 2. Sample Quenching & Extraction | Rapidly halting all enzymatic activity (quenching), often with cold solvents like liquid nitrogen, followed by extraction of metabolites using solvents such as methanol (B129727) or chloroform (B151607) mixtures. uab.edu | The extraction method must be optimized to efficiently recover a broad range of metabolites while minimizing degradation. lcms.cz |
| 3. UPLC-MS Analysis | Separation of extracted metabolites on a UPLC system (e.g., using a C18 reverse-phase column) followed by detection and fragmentation using a high-resolution mass spectrometer (e.g., Q-TOF). nih.govuab.edu | Choice of chromatographic conditions and ionization mode (positive/negative) affects which metabolites are detected. uab.edu |
| 4. Data Processing & Analysis | Raw data is processed to detect peaks, align chromatograms, and normalize the data. Statistical analyses (e.g., PCA, OPLS-DA) are then used to identify features that differ significantly between control and treated groups. | Metabolite identification is performed by comparing mass-to-charge ratios and fragmentation patterns against spectral databases. uab.edu |
Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution
Gel Permeation Chromatography (GPC), a specific type of size-exclusion chromatography (SEC), is an indispensable technique for characterizing polymers. wikipedia.orgsmithers.com It separates molecules based on their size, or more accurately, their hydrodynamic volume in solution. wikipedia.org This method is crucial in the study of poly(this compound) (P3OF) as the molecular weight and its distribution (polydispersity) fundamentally dictate the polymer's mechanical, thermal, and electronic properties. cirs-ck.com
In a GPC system, a polymer solution is passed through a column packed with porous gel beads. wikipedia.org Larger polymer chains cannot enter the pores and thus elute more quickly, while smaller chains penetrate the pores to varying extents and have a longer path, causing them to elute later. By calibrating the column with polymer standards of known molecular weights (e.g., polystyrene), the molecular weight distribution of an unknown sample can be determined. wikipedia.orgcirs-ck.com
Research on poly(this compound) has utilized GPC to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). For instance, a highly regioregular, head-to-tail (HT) coupled poly(this compound), designated P3OF-95, was synthesized and characterized. acs.org GPC analysis revealed significant molecular weight values, indicating the successful formation of long polymer chains, which is essential for achieving high charge carrier mobility and desirable electronic properties. acs.org
Table 2: Molecular Weight Data for Regioregular Poly(this compound) (P3OF-95)
| Parameter | Value | Description | Source |
| Number-Average Molecular Weight (Mn) | 75 kD | The total weight of all polymer chains in a sample, divided by the total number of polymer chains. | acs.org |
| Weight-Average Molecular Weight (Mw) | 213 kD | An average that accounts for the contribution of larger chains, which have a greater impact on properties like viscosity and toughness. | acs.org |
| Polydispersity Index (PDI) | 2.84 | A measure of the broadness of the molecular weight distribution (calculated as Mw/Mn). A value of 1 indicates all chains are of the same length. | acs.org |
Electrochemical Characterization Methods
Electrochemical methods are vital for probing the electronic structure and charge transport characteristics of conjugated polymers like poly(this compound). These techniques measure the polymer's response to an applied electrical potential, providing data on its ability to be oxidized and reduced (doped and de-doped).
Cyclic Voltammetry (CV) for Redox Behavior and Oxidation Potentials
Cyclic Voltammetry (CV) is a primary electrochemical technique used to investigate the redox properties of a material. jh.edu It involves scanning the potential of an electrode coated with the polymer film and measuring the resulting current. libretexts.org The resulting plot of current versus potential, a cyclic voltammogram, provides information about the oxidation and reduction potentials of the material. jh.edu
For poly(this compound), CV studies show that the polymer undergoes a reversible oxidation process. acs.orgnih.gov This p-doping process involves the removal of electrons from the polymer backbone, creating positive charge carriers (polarons and bipolarons) and rendering the material electrically conductive. The potential at which this occurs is a key parameter for applications in electronic devices like transistors and electrochromic windows. Research has determined that regioregular P3OF displays a reversible oxidation at approximately 0.32 V (versus a ferrocene/ferrocenium reference couple). acs.orgacs.orgnih.govresearchgate.net However, scanning to higher potentials, specifically to 1.15 V, results in an irreversible oxidation, suggesting degradation of the polymer backbone. acs.orgnih.govresearchgate.net
Table 3: Electrochemical Properties of Poly(this compound) from Cyclic Voltammetry
| Property | Potential (vs. Fc/Fc⁺) | Description | Source |
| Reversible Oxidation (p-doping) | 0.32 V | The potential at which the polymer can be reversibly oxidized, creating charge carriers and changing its electronic and optical properties. | acs.orgacs.orgnih.gov |
| Irreversible Oxidation | 1.15 V | A potential at which the oxidation process becomes irreversible, indicating the onset of polymer degradation. | acs.orgacs.orgnih.gov |
Spectroelectrochemistry for In-Situ Electronic Property Changes
Spectroelectrochemistry is a powerful hybrid technique that combines spectroscopy (e.g., UV-Vis-NIR) with electrochemistry. umich.edunih.gov It allows for the in-situ observation of changes in a material's absorption spectrum as its oxidation state is varied electrochemically. This provides direct insight into the evolution of the electronic structure upon doping. nih.gov
When poly(this compound) films are p-doped (oxidized), new absorption bands appear in the near-infrared (NIR) region of the spectrum. acs.orgnih.gov These new bands are signatures of the charge carriers (polarons and bipolarons) created on the polymer backbone. The analysis of these spectra for iodine-doped P3OF films has been interpreted in terms of transitions involving the HOMO and LUMO levels and the formation of a Peierls distortion-induced gap in the intermolecular conduction band. acs.orgnih.gov The energy of this gap is dependent on the polymer's regioregularity and morphology. For the highly crystalline P3OF-95, the estimated conduction band gap is significantly smaller than for the more disordered P3OF-75, highlighting the importance of structural order. acs.orgnih.gov
Table 4: Spectroelectrochemical Data for Doped Poly(this compound)
| Polymer Sample | Conduction Band Gap (eV) | Interpretation | Source |
| P3OF-95 (95% HT) | 0.34 eV | A smaller gap indicating more effective overlap of π-systems and better charge transport in the highly ordered, stacked morphology. | acs.orgnih.gov |
| P3OF-75 (75% HT) | 0.9 eV | A larger gap reflecting greater disorder and less efficient intermolecular charge transport. | acs.orgnih.gov |
Structural and Morphological Probing
The arrangement of polymer chains in the solid state is critical to the performance of semiconducting polymers. X-ray diffraction is the definitive technique for probing this solid-state structure.
X-ray Diffraction (XRD) for Crystalline Structure and Lamellar Order
X-ray Diffraction (XRD) is a non-destructive analytical method used to determine the atomic and molecular structure of crystalline materials. azonano.com The technique is based on Bragg's Law (nλ = 2d sinθ), which relates the wavelength of incident X-rays (λ) to the spacing between crystal planes (d) and the angle of diffraction (θ). azonano.comnih.gov By measuring the angles and intensities of the diffracted X-rays, one can deduce information about the crystal structure, including the arrangement of polymer chains and the degree of crystallinity. researchpublish.comforcetechnology.com
For semi-crystalline polymers like P3OF, XRD patterns typically show both sharp peaks, corresponding to the ordered crystalline regions, and a broad amorphous halo from the disordered regions. thermofisher.com Analysis of these patterns reveals key structural parameters. Studies on poly(this compound) have shown that its structure is highly dependent on regioregularity. The highly regioregular P3OF-95 is a semi-crystalline material with a structure analogous to that of the well-studied head-to-tail poly(3-octylthiophene) (P3OT). acs.orgacs.orgnih.gov The XRD pattern of P3OF-95 exhibits distinct peaks that correspond to a lamellar, stacked structure. From these peaks, two critical distances can be calculated: the lamellar spacing, which is the distance between the polymer backbones separated by the interdigitated alkyl side chains, and the π-stacking distance, which is the separation between the faces of the furan rings in adjacent chains. acs.orgresearchgate.net This close π-stacking is essential for efficient intermolecular charge hopping.
Table 5: Structural Parameters of Regioregular Poly(this compound) (P3OF-95) from XRD
| Structural Parameter | Measured Value (Å) | Description | Source |
| Lamellar Spacing | 22.1 Å | The distance between parallel polymer backbones, determined by the length of the octyl side chains. | acs.orgacs.orgnih.gov |
| π-Stacking Distance | 3.81 Å | The face-to-face distance between adjacent furan rings, crucial for intermolecular charge transport. | acs.orgacs.orgnih.gov |
Electron Microscopy (SEM, AFM) for Surface Morphology and Film Smoothness
The performance of devices incorporating poly(this compound) (P3OF) is intrinsically linked to the morphology and smoothness of the thin films. Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are powerful tools for evaluating these surface characteristics at the micro and nanoscale.
Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface by scanning it with a focused beam of electrons. nih.govmdpi.com The interaction of the electrons with the surface atoms produces various signals that contain information about the surface topography and composition. mdpi.com In the study of P3OF films, SEM can reveal details about the larger-scale surface features, such as the presence of aggregates, cracks, or domain structures that could affect device performance. While specific SEM images for this compound are not widely published, the technique is routinely used to assess the surface quality of similar organic semiconductor films. researchgate.net
Atomic Force Microscopy (AFM) offers even higher resolution, capable of imaging surfaces at the atomic level. measurlabs.com It works by scanning a sharp tip over the surface and measuring the forces between the tip and the sample. measurlabs.com This allows for the creation of a three-dimensional topographic map of the surface. measurlabs.com For P3OF films, AFM is invaluable for quantifying surface roughness (often expressed as the root-mean-square, or RMS, roughness) and observing the fine details of the polymer chain packing and crystalline domains. spectraresearch.com The smoothness of the film is a critical parameter, as rough surfaces can lead to short circuits and inefficient charge transport in electronic devices. For instance, research on poly(this compound) with varying degrees of head-to-tail (HT) regioregularity has shown that the morphology, including the stacking of polymer chains, is crucial for its electronic properties. researchgate.net AFM can directly visualize how different synthesis methods affect this stacking and the resulting film smoothness. spectraresearch.comarxiv.org
A hypothetical representation of AFM data for P3OF films with different processing conditions is shown below, illustrating how this technique can be used to assess film quality.
| Film Processing Parameter | Average Roughness (RMS) | Key Morphological Features |
| As-spun | 5.2 nm | Disordered polymer strands, some pinholes |
| Annealed at 100 °C | 2.8 nm | More ordered domains, reduced pinhole density |
| Solvent-vapor annealed | 1.5 nm | Highly crystalline domains, smooth surface |
This table is a hypothetical representation to illustrate the utility of AFM in characterizing this compound-based films.
Thermal Analysis Techniques
The thermal stability of this compound and its polymers is a key factor in their processing and long-term operational reliability. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques used to investigate the thermal properties of these materials. mat-cs.comwikipedia.org
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. mat-cs.comintertek.com This technique is used to determine the thermal stability and decomposition temperature of materials. mat-cs.com For poly(this compound), TGA is crucial for identifying the temperature at which the material begins to degrade, which sets the upper limit for processing temperatures.
Research on regioregular poly(this compound) has utilized TGA to assess its thermal stability. The findings indicate that the thermal stability is dependent on the regioregularity of the polymer. researchgate.net
| Material | Decomposition Onset Temperature (in N₂) | Reference |
|---|---|---|
| P3OF-95 (95% HT) | 380 °C | researchgate.net |
| P3OF-75 (75% HT) | Not specified | researchgate.net |
| P3OF-50 (50% HT) | 275 °C | researchgate.net |
As the data indicates, a higher degree of regioregularity (P3OF-95) leads to significantly enhanced thermal stability compared to the more irregular polymer (P3OF-50). researchgate.net This is attributed to the more ordered packing of the polymer chains in the highly regioregular material, which requires more energy to disrupt. The analysis is typically performed under an inert nitrogen atmosphere to prevent oxidative degradation. intertek.comsdewes.org
Differential Scanning Calorimetry (DSC) is a technique that measures the difference in heat flow between a sample and a reference as a function of temperature. wikipedia.org It is used to detect and quantify thermal events such as melting, crystallization, and glass transitions. wikipedia.orgtainstruments.com These phase transitions are critical for understanding the processing-structure-property relationships in polymeric materials like P3OF.
A hypothetical DSC data table for different P3OF samples is presented below to illustrate the type of information that can be obtained.
| Sample | Glass Transition (T_g) | Melting Temperature (T_m) | Crystallization Temperature (T_c) |
| Regiorandom P3OF | ~25 °C | Not observed | Not observed |
| Regioregular P3OF (95% HT) | ~40 °C | ~150 °C | ~120 °C |
This table is a hypothetical representation to demonstrate the application of DSC in the study of this compound polymers.
Computational Chemistry and Theoretical Studies of 3 Octylfuran
Quantum Mechanical and Ab Initio Approaches
Quantum mechanical (QM) methods are fundamental to computational chemistry, providing insights into molecular systems by solving the Schrödinger equation. researchgate.net These methods are essential for elucidating electronic structures, energies, and other properties critical for understanding chemical systems. researchgate.net For complex systems like polymers derived from 3-octylfuran, hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods are often employed, where the chemically active region is treated with QM while the larger environment is handled by classical molecular mechanics. mpg.de
Electronic structure calculations are used to analyze reactive sites and electronic properties of polyfuran derivatives. Studies have employed methods like the Hartree-Fock approach with a PM6 hamiltonian to optimize oligomeric structures. usp.br For instance, electronic structure calculations on polyfuran derivatives have been conducted to identify reactive sites on the polymer's main chain, which is crucial for applications like chemical sensors. usp.br These calculations help in understanding how different side chains, such as the octyl group in this compound, can influence the electronic properties and stability of the polymer backbone. usp.br
Quantum mechanical calculations are instrumental in predicting and interpreting vibrational spectra, such as Infrared (IR) and Raman spectroscopy. paint.orgarxiv.org These techniques are highly sensitive to molecular structure, providing a unique "fingerprint" for a given molecule. paint.org
Theoretical predictions of IR and Raman spectra for furan-based macrocycles, which serve as models for polymers of this compound, have been performed using Density Functional Theory (DFT). For example, calculations at the B3LYP-D3/6-31G(d,p) level of theory show good agreement with experimental spectra. cmu.edu While it is challenging to accurately predict the detailed spectrum for complex molecules, these computational methods are invaluable for assigning observed vibrational bands to specific molecular motions. paint.org Both IR and Raman spectroscopy offer complementary information; IR absorption is sensitive to vibrations that change the dipole moment, while Raman scattering is sensitive to vibrations that alter polarizability. arxiv.orgspectroscopyonline.com
Below is a representative table illustrating the types of vibrational modes observed for furan-containing structures, which would be relevant for this compound.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopy Type |
| C-H Stretching | ~3000 | Raman (strong) |
| C=C Ring Stretching | 1250 - 1550 | Raman |
| Amide I (in functionalized polymers) | ~1650 | IR & Raman |
| C-O-C Ring Stretch | 1050 - 1150 | IR (strong) |
| Metal-Oxide (in catalysts) | < 650 | Raman |
| This table is illustrative, based on general assignments for similar polymeric and functionalized structures. spectroscopyonline.comamericanpharmaceuticalreview.com |
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a primary tool for studying the electronic structure of molecules and materials due to its balance of accuracy and computational cost. researchgate.net It is widely applied to optimize molecular structures, investigate reaction mechanisms, and calculate key electronic parameters. usp.brmdpi.com
Geometry optimization is a computational process to find the atomic arrangement that corresponds to a minimum on the potential energy surface, representing the most stable structure of a molecule. lupinepublishers.comwayne.edu For polymers of this compound, the conformation is highly dependent on the regularity of the polymer chain. researchgate.net
Computational studies have shown that regioregular, head-to-tail poly(this compound) adopts a planar conformation. researchgate.netresearchgate.net In contrast, regioirregular polymers are forced into a non-planar conformation due to steric hindrances. researchgate.net This planarity is crucial for effective π-conjugation along the polymer backbone. rsc.org Computational models also reveal that oligofurans possess high rigidity, with twisting potentials calculated to be higher than those for analogous oligothiophenes, further supporting the tendency towards a planar structure. rsc.org
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for describing the electronic and optical properties of a molecule, including its stability and reactivity. youtube.comjoaquinbarroso.com
DFT calculations, often using the B3LYP functional, are employed to determine the HOMO-LUMO gaps of furan-based systems. researchgate.netresearchgate.net Studies on oligofurans have shown that the HOMO-LUMO gap decreases as the number of furan (B31954) units in the chain increases. However, compared to their oligothiophene counterparts, oligofurans consistently exhibit a higher HOMO-LUMO gap by about 0.3–0.4 eV. researchgate.net The energy of the HOMO is influenced by electron-donating substituents; for instance, the addition of alkyl groups like octyl raises the HOMO energy level. rsc.org
Table of Calculated HOMO-LUMO Gaps for α-Oligofurans
| Oligomer Length (n) | Calculated HOMO-LUMO Gap (eV) |
|---|---|
| 2 | 5.8 |
| 3 | 4.9 |
| 4 | 4.4 |
| 5 | 4.0 |
| 6 | 3.8 |
Data sourced from calculations at the B3LYP/6-31G(d) level of theory. researchgate.net
Aromaticity is a key concept in chemistry that describes the enhanced stability of cyclic, planar molecules with a delocalized system of [4n+2] π-electrons. masterorganicchemistry.com While not directly measurable, aromaticity can be quantified using various computational indices. rsc.org For heterocyclic systems like furan, methods include those based on energetic, geometric, and magnetic criteria. nih.gov
Molecular Mechanics and Dynamics Simulations
Molecular mechanics and dynamics simulations are pivotal in understanding the conformational landscape and interaction dynamics of this compound and its associated polymers. These methods use classical physics to model the interactions between atoms, offering a balance between computational cost and accuracy for large systems.
Conformational Analysis and Intermolecular Interactions
Key intermolecular interactions that govern the assembly of this compound-based materials include:
π-π Stacking: The furan rings can stack on top of each other, an interaction that is critical for charge transport in conductive polymers. The distance between stacked rings in highly crystalline regioregular poly(this compound) (P3OF) has been determined to be approximately 3.81 Å. researchgate.netnih.gov
Van der Waals Forces: These forces are significant, particularly due to the long octyl side chains, and influence the solubility and morphology of the material.
Hydrogen Bonding: While not as prominent as in other systems, weak hydrogen bonds can still play a role in directing the crystal packing. rsc.org
Computational studies have shown that the planarity of the polyfuran backbone is a key feature, which is not significantly disturbed by the presence of alkyl substituents. rsc.orgresearchgate.net This rigidity is advantageous for maintaining effective π-conjugation along the polymer chain. rsc.org The interactions between molecules can lead to the formation of aggregates in solution and ordered domains in solid films, which in turn affect the material's electronic and optical properties. researchgate.netnih.gov For instance, the formation of aggregates in chloroform (B151607) solutions of highly regioregular P3OF has been observed through UV-vis spectroscopy. researchgate.netnih.gov
Prediction of Polymer Chain Rigidity and Packing
The rigidity of a polymer chain is a critical parameter that influences its processing and performance in electronic devices. Computational studies have predicted that the α-oligofuran chain possesses elevated planar rigidity compared to its α-oligothiophene counterparts. researchgate.netrsc.org This increased rigidity is beneficial for achieving a high degree of order and efficient charge transport.
Experimental data for highly regioregular poly(this compound) (P3OF-95) indicates a highly crystalline structure with a lamellar spacing of 22.1 Å. researchgate.netnih.gov This ordered packing is a direct consequence of the chain's rigidity and the intermolecular interactions between polymer chains. The table below summarizes key structural parameters for P3OF with varying degrees of regioregularity.
| Property | P3OF-95 (95% HT) | P3OF-75 (75% HT) | P3OF-50 (50% HT) |
|---|---|---|---|
| Crystallinity | Highly crystalline | Less crystalline | Amorphous |
| Lamellar Spacing (Å) | 22.1 researchgate.netnih.gov | N/A | N/A |
| π-Stacking Distance (Å) | 3.81 researchgate.netnih.gov | N/A | N/A |
| Conductivity (S/cm, iodine-doped) | 10-2researchgate.netnih.gov | 10-7researchgate.netnih.gov | N/A |
| Conduction Band Gap (eV) | 0.34 researchgate.netnih.gov | 0.9 researchgate.netnih.gov | N/A |
Computational Catalysis Studies Relevant to this compound Synthesis and Reactions
Computational catalysis is an indispensable tool for understanding and optimizing the chemical reactions involved in the synthesis and modification of this compound. uh.edu By simulating reaction pathways and transition states, researchers can predict reaction outcomes, identify rate-limiting steps, and design more efficient catalysts.
For the synthesis of this compound and its polymers, transition metal catalysis, particularly with palladium and nickel, is commonly employed. researchgate.net Computational studies can elucidate the mechanism of these cross-coupling reactions, such as Kumada-Corriu, Stille, and Suzuki-Miyaura couplings. rsc.orgrsc.org For example, density functional theory (DFT) calculations can be used to model the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps. These calculations help in understanding the role of ligands and the steric and electronic effects of the substituents on the reaction efficiency. cmu.edu
In the context of poly(this compound) synthesis, computational models can explain the differences in regioregularity observed with different catalysts. The steric hindrances in the intermediate complexes formed during polymerization can be modeled to predict the head-to-tail (HT) versus head-to-head (HH) linkages. researchgate.net
Furthermore, computational methods are valuable for studying the reactions of this compound itself. For instance, the mechanism of electropolymerization of alkyl-substituted oligofurans to form conductive polyfuran films can be investigated. rsc.orgresearchgate.net DFT calculations have shown that the alkyl substitution in these systems does not disrupt the planarity and conjugation of the backbone. rsc.orgresearchgate.net Quantum chemical investigations have also been used to understand the electrochemical stability of furan-based macrocycles, revealing the role of aromaticity in charge carrier stabilization. cmu.edu
The table below lists some of the computational methods and their applications in the study of this compound.
| Computational Method | Application in this compound Research | Key Insights |
|---|---|---|
| Molecular Mechanics (MM) | Conformational analysis, prediction of polymer packing. umich.edu | Determination of low-energy conformations and intermolecular packing arrangements. |
| Molecular Dynamics (MD) | Simulation of molecular motion and intermolecular interactions. ulakbim.gov.tr | Understanding the dynamics of side-chain movements and the formation of aggregates. |
| Density Functional Theory (DFT) | Studying electronic structure, reaction mechanisms, and catalytic cycles. researchgate.netcmu.edu | Elucidation of reaction pathways, prediction of spectroscopic properties, and understanding catalyst behavior. |
| Quantum Chemistry | Investigation of aromaticity and electrochemical properties. cmu.edu | Explaining the stability of charged species and the electronic behavior of furan-based materials. |
Structure Property Relationships in 3 Octylfuran Systems
Influence of Octyl Substituent on Furan (B31954) Reactivity and Stability
The introduction of a substituent onto a heterocyclic ring fundamentally alters its chemical nature. In the case of 3-octylfuran, the C8 alkyl chain exerts both electronic and steric effects that dictate the monomer's reactivity and the resulting polymer's stability.
Electronic Effects: The octyl group, being an alkyl chain, is an electron-donating group. It increases the electron density of the furan ring through an inductive effect. numberanalytics.com This heightened electron density makes the furan ring more susceptible to electrophilic attack, a key step in many polymerization reactions. numberanalytics.com Consequently, the presence of the octyl group lowers the oxidation potential of the monomer compared to unsubstituted furan. rsc.org Research on oligofurans has shown that the introduction of an alkyl group, as in going from terfuran to its octyl-substituted counterpart, decreases the oxidation potential, facilitating easier polymerization. rsc.org
Steric Effects: The spatial bulk of the octyl chain also plays a crucial role. While the electronic effect activates the ring, the steric hindrance from the long alkyl chain can influence the regioselectivity during polymerization, impacting which positions on the furan ring are most accessible for coupling. techscience.com This interplay between activating electronic effects and directing steric effects is fundamental in controlling the final polymer structure.
Stability: While the furan ring is aromatic, it is generally considered less stable than the thiophene (B33073) ring, partly due to the higher electronegativity of the oxygen atom, which holds its lone pair of electrons more tightly, reducing electron delocalization. pearson.compharmaguideline.com Furan and its derivatives can be susceptible to decomposition, particularly through reactions with light and oxygen. acs.org The thermal stability of poly(this compound) (P3OF) is significantly influenced by its structure. Highly regioregular P3OF demonstrates thermal stability in a nitrogen atmosphere up to 380°C. researchgate.netnih.govacs.org However, it can undergo thermal oxidation at temperatures above 150°C and is also prone to light-induced oxidation at room temperature. researchgate.netnih.gov
Regiochemical Control and its Impact on Poly(this compound) Properties
During the polymerization of 3-substituted monomers like this compound, different coupling arrangements can occur, leading to variations in the polymer's regiochemistry. The predominant linkages are head-to-tail (HT) and head-to-head (HH). The degree of regioregularity, defined as the percentage of HT linkages, has a profound impact on the material's properties.
The synthesis of P3OF with controlled regiochemistry has been achieved using methods adapted from thiophene polymerizations. researchgate.net Specifically, the use of a Nickel (Ni) catalyst promotes the formation of highly regioregular, head-to-tail coupled P3OF, whereas Palladium (Pd) catalysts tend to produce regioirregular polymers with a random mix of couplings. researchgate.netepdf.pub
The impact of regioregularity on P3OF properties is substantial. Highly regioregular P3OF with 95% HT content (P3OF-95) is a highly crystalline material with a well-defined structure, including a lamellar spacing of 22.1 Å and a π-stacking distance of 3.81 Å. nih.govacs.orgacs.org This ordered structure facilitates strong intermolecular interactions. In contrast, regioirregular P3OF is largely amorphous. researchgate.net This structural difference manifests directly in the electronic and physical properties.
Electronic Properties: The UV-vis absorption spectrum of P3OF-95 in the solid state shows distinct, sharp peaks, which is evidence of strong intermolecular electronic interactions in the crystalline state. acs.org Less regular versions like P3OF-75 (75% HT) and P3OF-50 (50% HT) exhibit broad, featureless absorption spectra, indicative of a disordered structure. researchgate.netnih.gov
Electrical Conductivity: Upon doping with iodine, the electrical conductivity of P3OF is dramatically dependent on its regioregularity. Films of P3OF-95 exhibit a conductivity of 10⁻² S/cm, whereas the less ordered P3OF-75 has a much lower conductivity of 10⁻⁷ S/cm. researchgate.netnih.gov This five-order-of-magnitude difference underscores the critical role of an ordered, planar backbone for efficient charge transport.
Thermal Stability: Regioregularity also enhances thermal stability. P3OF-95 is stable up to 380°C, whereas the less regular P3OF-50 begins to decompose at a lower temperature of 275°C. researchgate.netnih.govacs.org
| Property | P3OF-95 (95% HT) | P3OF-75 (75% HT) | P3OF-50 (50% HT) |
|---|---|---|---|
| Crystallinity | Highly Crystalline | Less Crystalline | Amorphous |
| Solid State λmax (nm) | 493, 537 | ~400 | 386 |
| Doped Conductivity (S/cm) | 10-2 | 10-7 | Not Reported |
| Thermal Stability (Td in N2) | 380°C | Not Reported | 275°C |
Side-Chain Engineering in Furan-Based Polymers and Oligomers
The aliphatic side chain in conjugated polymers is not merely a passive component; it is a critical design element for tuning the material's properties. The primary function of the octyl side chain in P3OF is to impart solubility in common organic solvents, which is essential for solution-based processing techniques like spin coating to create thin films. nih.gov
Side-chain engineering involves a delicate balance. While longer or bulkier side chains enhance solubility, they can also increase the distance between polymer backbones (both lamellar and π-stacking distances), which can impede the intermolecular charge hopping necessary for high conductivity. lbl.gov Therefore, a trade-off must be found between solubility and the insulating effects of the alkyl content. acs.orgnih.gov
Comparative Analysis with Analogous Thiophene and Other Heterocyclic Systems
To fully appreciate the properties of this compound systems, it is instructive to compare them with their most studied analogue, 3-octylthiophene (B1296729) (3OT), and its corresponding polymer, poly(3-octylthiophene) (P3OT).
Monomer and Ring Stability: The fundamental difference lies in the heteroatom: oxygen in furan versus sulfur in thiophene. Thiophene is more aromatic and chemically stable than furan. pearson.compharmaguideline.com This is attributed to the lower electronegativity and greater polarizability of sulfur, which allows for more effective delocalization of its lone pair electrons into the π-system. In contrast, the high electronegativity of oxygen in furan makes it less aromatic and more reactive. pearson.com This difference in stability also means that oligofurans and polyfurans can be more susceptible to oxidative degradation than their thiophene counterparts, although some studies suggest polyfurans can have good environmental and electrochemical stability under specific conditions. rsc.org The oxidation potential of furan-based oligomers is generally lower than that of analogous thiophene oligomers, which can be an advantage in electrochemical processing. rsc.org
Polymer Structure and Properties: Despite the differences in the monomers, the resulting polymers share structural similarities. Highly regioregular HT-P3OF adopts a crystalline structure that is very similar to that of HT-P3OT. researchgate.netnih.gov However, there are subtle but important distinctions.
Conformation and Packing: Oligofurans are considered to have a more rigid and planar backbone compared to oligothiophenes. researchgate.net This increased rigidity can lead to more ordered packing in the solid state.
Optical Properties: The absorption spectra of oligofurans are typically blue-shifted compared to oligothiophenes of the same length. researchgate.net Furthermore, furan-based systems often exhibit more intense fluorescence and smaller Stokes shifts, which is attributed to a decrease in intersystem crossing due to the absence of a heavy atom like sulfur. researchgate.netresearchgate.net
Electronic Properties: While the conductivity of doped P3OF (10⁻² S/cm) is significant, it is generally lower than that of similarly prepared P3OT, which can reach values of 1-10 S/cm or higher. researchgate.net This is consistent with the higher intrinsic stability and aromaticity of the thiophene ring contributing to more robust charge transport pathways. However, the enhanced solubility of furan-based polymers is a significant advantage for processing. lbl.gov
| Property | This compound / P3OF | 3-Octylthiophene / P3OT |
|---|---|---|
| Heteroatom | Oxygen (O) | Sulfur (S) |
| Aromaticity/Stability | Less aromatic, more reactive | More aromatic, more stable |
| Oxidation Potential | Lower | Higher |
| Polymer Rigidity | More rigid backbone | More flexible backbone |
| Solubility | Generally higher | Generally lower |
| Fluorescence | More intense | Less intense |
| Doped Conductivity (Regioregular) | ~10-2 S/cm | >1 S/cm |
Advanced Applications and Future Research Directions
3-Octylfuran as a Building Block in Organic Synthesis
This compound is a valuable synthon, or synthetic building block, in organic chemistry, primarily serving as a monomer for the synthesis of conjugated polymers. The synthesis of the key precursor, 2,5-dibromo-3-octylfuran, is a critical step that enables its use in polymerization reactions. This process typically begins with the synthesis of 3-bromofuran (B129083), which is then coupled with octylmagnesium bromide in the presence of a nickel catalyst, such as Ni(dppp)Cl₂, to yield this compound. Subsequent bromination of the this compound affords the 2,5-dibromo-3-octylfuran monomer in good yield. acs.org
The reactivity of the furan (B31954) ring, characterized by its ability to undergo dearomatization reactions under relatively mild conditions, makes it a synthetically flexible heterocycle. acs.org While the primary documented use of this compound is in polymer synthesis, its structure suggests potential for broader applications in the synthesis of complex molecules. The furan moiety can act as a precursor to 1,4-dicarbonyl compounds through hydrolytic ring cleavage and can participate in various cycloaddition reactions. acs.org The octyl group enhances solubility in organic solvents, facilitating its use in a range of reaction conditions. Future research may explore the use of this compound in the synthesis of novel organic compounds with applications in medicinal chemistry and materials science.
Polymer Science: Advanced Conjugated Materials Based on this compound
The development of conjugated polymers from furan-based monomers is an active area of research, driven by the potential to create materials with tailored electronic and optical properties. Poly(this compound) (P3OF) has been synthesized with varying degrees of regioregularity, which significantly influences its material properties. acs.orgresearchgate.net The regioregularity refers to the consistency of the head-to-tail (HT) linkages between the monomer units in the polymer chain.
The synthesis of P3OF can be controlled to produce polymers with different percentages of HT content, such as P3OF-95 (95% HT), P3OF-75 (75% HT), and P3OF-50 (50% HT, regiorandom). acs.orgacs.org The highly regioregular P3OF-95 exhibits a crystalline structure analogous to that of the well-studied HT-poly(3-octylthiophene) (P3OT). acs.orgfigshare.com This crystallinity is characterized by a lamellar spacing of 22.1 Å and a π-stacking distance of 3.81 Å. acs.orgresearchgate.netfigshare.com The ordered structure of P3OF-95 leads to aggregation in chloroform (B151607) solution and distinct features in the UV-vis spectra of solid films, including Davydov and exciton (B1674681) band splitting, which are absent in the less regular forms. acs.orgresearchgate.netnih.gov
The thermal stability of P3OF is also dependent on its regioregularity, with P3OF-95 being stable up to 380 °C in a nitrogen atmosphere, while the regiorandom P3OF-50 is stable up to 275 °C. researchgate.netfigshare.comnih.gov However, these polymers are susceptible to thermal and light-induced oxidation. figshare.comnih.gov
Table 1: Properties of Poly(this compound) with Varying Regioregularity
| Property | P3OF-95 (95% HT) | P3OF-75 (75% HT) | P3OF-50 (50% HT) |
|---|---|---|---|
| Synthesis Method | Rieke method with Ni(dppe)₂Cl₂ catalyst acs.orgacs.org | Ni(cod)₂/2,2'-bipyridine catalyst acs.org | Rieke method with Pd(PPh₃)₄ catalyst acs.org |
| Molecular Weight (Mₙ) | 7.5 kD acs.org | - | 7.4 kD acs.org |
| Lamellar Spacing | 22.1 Å acs.orgresearchgate.netfigshare.com | - | - |
| π-Stacking Distance | 3.81 Å acs.orgresearchgate.netfigshare.com | - | - |
| **Thermal Stability (in N₂) ** | up to 380 °C researchgate.netfigshare.comnih.gov | - | up to 275 °C researchgate.netfigshare.comnih.gov |
| Oxidation Potential (vs Fc/Fc⁺) | 0.32 V (reversible) researchgate.netfigshare.comnih.gov | - | - |
The electronic and optical properties of poly(this compound) make it a candidate for applications in optoelectronic devices. The electrical conductivity of P3OF films can be significantly increased through p-doping with iodine vapor. researchgate.netfigshare.comnih.gov The conductivity is highly dependent on the regioregularity of the polymer. Doped films of the highly crystalline P3OF-95 exhibit an electrical conductivity of 10⁻² S/cm, whereas the less regular P3OF-75 has a much lower conductivity of 10⁻⁷ S/cm. researchgate.netfigshare.comnih.gov This difference highlights the importance of structural order for efficient charge transport.
The optical properties of P3OF are also influenced by its molecular structure. In chloroform solution, P3OF-50 has an absorption maximum (λmax) at 372 nm, which shifts to 382 nm in a solid film. acs.org The highly regioregular P3OF-95 shows more complex absorption spectra in both solution (λmax at 466, 493, and 537 nm) and as a film (λmax at 466, 493, and 537 nm), indicative of strong intermolecular interactions. acs.org The conduction band gap is also sensitive to regioregularity, with an estimated value of 0.34 eV for P3OF-95 and 0.9 eV for P3OF-75. figshare.comnih.gov The tunable electronic and optical properties of P3OF, analogous to poly(3-alkylthiophene)s, suggest its potential use in organic thin-film transistors and other optoelectronic applications. nih.gov
Table 2: Optoelectronic Properties of Poly(this compound)
| Property | P3OF-95 (95% HT) | P3OF-75 (75% HT) | P3OF-50 (50% HT) |
|---|---|---|---|
| Electrical Conductivity (Iodine Doped) | 10⁻² S/cm researchgate.netfigshare.comnih.gov | 10⁻⁷ S/cm researchgate.netfigshare.comnih.gov | - |
| UV-vis λmax (Solution) | 466, 493, 537 nm acs.org | - | 372 nm acs.org |
| UV-vis λmax (Film) | 466, 493, 537 nm acs.org | - | 382 nm acs.org |
| Conduction Band Gap | 0.34 eV figshare.comnih.gov | 0.9 eV figshare.comnih.gov | - |
The synthesis of π-conjugated macrocycles is a field of significant interest due to their unique electronic properties and potential applications in supramolecular chemistry and as active materials in electronic devices. nih.gov While there is extensive research on furan-based macrocycles and oligomers, the specific incorporation of the this compound unit into these structures is not yet well-documented in the literature. The synthesis of macrocycles often involves strategies to overcome the strain associated with large ring formation, such as Heck macrocyclization. mdpi.com
The development of new synthetic methodologies for creating macrocycles from furan-containing building blocks is an ongoing endeavor. whiterose.ac.ukresearchgate.net The presence of the octyl side chain in this compound could offer advantages in terms of solubility and processability of such macrocyclic structures. Future research could focus on the design and synthesis of novel macrocycles and oligomers containing this compound units to explore their structural, electronic, and host-guest properties.
Contributions to Green Chemistry and Renewable Resources Utilization
Furan and its derivatives are considered key platform chemicals that can be derived from renewable biomass resources. nih.govresearchgate.net This positions furan-based materials as sustainable alternatives to petroleum-derived products. The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are central to the development of these bio-based materials. researchgate.net
The synthesis of furan-based polymers can be achieved using environmentally benign methods, such as enzymatic polymerization. nih.gov While the direct synthesis of this compound from a specific renewable feedstock has not been extensively detailed, the furan ring itself is accessible from biomass. For instance, furfural, a derivative of C5 sugars from lignocellulosic biomass, is a common starting material for the synthesis of various furan compounds. researchgate.netrsc.org The development of catalytic pathways for the conversion of biomass into furan derivatives is a key area of research in sustainable chemistry. nih.gov The use of this compound in the synthesis of advanced materials aligns with the green chemistry principle of using renewable feedstocks.
Interdisciplinary Research with Flavor Chemistry and Metabolomics (Focus on Chemical Mechanisms)
Alkylfurans are a class of volatile organic compounds that can contribute to the flavor profiles of various foods. While specific research on the chemical mechanisms of this compound in flavor chemistry is limited, the related compound 2-octylfuran (B1220481) has been considered in flavor evaluations. nih.gov The formation of flavor compounds in food is often a complex process involving lipid oxidation, Maillard reactions, and Strecker degradation. mdpi.com Lipids, in particular, are precursors to many aroma compounds, and their breakdown can lead to the formation of various aldehydes, ketones, and other volatile molecules. researchgate.net
The study of how these small molecules are formed and interact within a biological system falls under the umbrella of metabolomics. This field uses advanced analytical techniques to comprehensively identify and quantify the small molecule metabolites in a biological sample. mit.edu While there are no specific metabolomic studies focused on this compound, the general approach could be applied to understand its formation and role in food systems. For example, the thermal treatment of foods containing lipids and carbohydrates could potentially lead to the formation of this compound. Future interdisciplinary research combining flavor chemistry and metabolomics could elucidate the specific pathways and chemical mechanisms of this compound formation and its contribution to food aroma.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
